Lithium oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

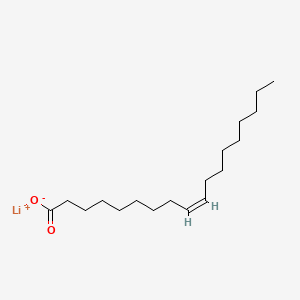

Structure

3D Structure of Parent

Properties

CAS No. |

7384-22-7 |

|---|---|

Molecular Formula |

C18H33LiO2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

lithium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |

InChI Key |

AVOVSJYQRZMDQJ-KVVVOXFISA-M |

Isomeric SMILES |

[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)[O-] |

Canonical SMILES |

[Li+].CCCCCCCCC=CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Oleate from Oleic Acid and Lithium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of lithium oleate (B1233923) through the direct neutralization of oleic acid with lithium hydroxide (B78521). The document details the chemical reaction, experimental protocols, and characterization of the final product. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, this guide includes Graphviz diagrams to visualize the reaction pathway and experimental workflow, offering a clear and concise representation of the process for research, development, and scale-up applications.

Introduction

Lithium oleate (C₁₈H₃₃LiO₂) is a lithium salt of the unsaturated fatty acid, oleic acid. It finds significant applications in various industries, primarily as a thickener in the formulation of high-performance lubricating greases. Its excellent stability and lubricating properties make it a valuable component in automotive and industrial lubricants. Furthermore, lithium soaps, in general, are being explored for their potential in drug delivery systems and as additives in battery technologies.

This guide focuses on the direct saponification method for synthesizing this compound, a straightforward and common approach involving the reaction of oleic acid with lithium hydroxide. The principles and methodologies described herein are foundational for researchers and professionals engaged in materials science, lubricant technology, and pharmaceutical formulation development.

Reaction Chemistry

The synthesis of this compound is a neutralization reaction, a type of saponification, where a fatty acid (oleic acid) reacts with a base (lithium hydroxide) to form a salt (this compound) and water.

Chemical Equation:

C₁₇H₃₃COOH + LiOH → C₁₇H₃₃COOLi + H₂O

Oleic Acid + Lithium Hydroxide → this compound + Water

The reaction is typically carried out in a solvent to facilitate the interaction between the reactants. The choice of solvent and reaction conditions can influence the reaction rate, yield, and purity of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the product is presented in Table 1.

| Property | Oleic Acid | Lithium Hydroxide (monohydrate) | This compound |

| Chemical Formula | C₁₈H₃₄O₂ | LiOH·H₂O | C₁₈H₃₃LiO₂ |

| Molar Mass ( g/mol ) | 282.47 | 41.96 | 288.39 |

| Appearance | Colorless to pale yellow oily liquid | White crystalline powder | White to yellowish powder |

| Melting Point (°C) | 13-14 | 462 (decomposes) | ~220-230 |

| Boiling Point (°C) | 360 | - | Decomposes |

| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water; slightly soluble in ethanol (B145695) | Sparingly soluble in water; soluble in hot ethanol |

Experimental Protocol: Synthesis of this compound

This section details a laboratory-scale procedure for the synthesis of this compound.

Materials

-

Oleic Acid (C₁₈H₃₄O₂, >95% purity)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O, >98% purity)

-

Deionized Water

-

Ethanol (95%)

-

Hexane (B92381) (for washing)

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

-

Büchner funnel and vacuum flask

-

Vacuum oven

-

pH meter or pH indicator strips

Procedure

-

Reactant Preparation:

-

In the three-neck round-bottom flask, dissolve a specific molar quantity of oleic acid in ethanol (e.g., 28.25 g, 0.1 mol of oleic acid in 150 mL of ethanol).

-

In a separate beaker, prepare a solution of lithium hydroxide monohydrate in deionized water. A slight molar excess of lithium hydroxide (e.g., 4.40 g, 0.105 mol in 50 mL of water) is recommended to ensure complete reaction of the oleic acid.

-

-

Reaction:

-

Heat the oleic acid solution to approximately 70-80°C with continuous stirring.

-

Slowly add the lithium hydroxide solution to the hot oleic acid solution using the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, maintain the reaction mixture at reflux (approximately 80-90°C) for 2-4 hours with vigorous stirring. The formation of a white precipitate (this compound) will be observed.

-

Monitor the pH of the reaction mixture periodically. The reaction is considered complete when the pH becomes neutral or slightly basic (pH 7-8).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the precipitated this compound using a Büchner funnel under vacuum.

-

Wash the collected solid with deionized water to remove any unreacted lithium hydroxide and other water-soluble impurities.

-

Subsequently, wash the solid with hexane to remove any unreacted oleic acid.

-

Repeat the washing steps as necessary to achieve the desired purity.

-

-

Drying:

-

Dry the purified this compound in a vacuum oven at 60-80°C for 12-24 hours, or until a constant weight is achieved.

-

-

Characterization:

-

Determine the yield of the synthesized this compound.

-

Characterize the product using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

-

Characterization Data

The following table summarizes the expected characterization data for the synthesized this compound.

| Analysis Technique | Parameter | Expected Result |

| Yield | Reaction Yield | > 90% (based on the limiting reactant, oleic acid) |

| FTIR | Carboxylate (COO⁻) asymmetric stretching | ~1550-1610 cm⁻¹ |

| Carboxylate (COO⁻) symmetric stretching | ~1400-1450 cm⁻¹ | |

| C-H stretching (alkenyl and alkyl) | ~2850-3010 cm⁻¹ | |

| C=C stretching (alkenyl) | ~1650 cm⁻¹ | |

| DSC | Melting/Decomposition Peak | Endothermic peak around 220-230°C |

| TGA | Onset of Decomposition | Stable up to ~250-300°C, followed by significant weight loss. |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from oleic acid and lithium hydroxide to this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for synthesizing this compound.

Caption: Step-by-step workflow for this compound synthesis.

Safety Precautions

-

Lithium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Oleic Acid: May cause skin and eye irritation.

-

Ethanol and Hexane: Flammable liquids. Keep away from ignition sources.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound from oleic acid and lithium hydroxide. The provided experimental protocol, along with the expected characterization data and visual workflows, serves as a valuable resource for researchers and professionals in the field. The direct saponification method is a robust and scalable process for producing high-purity this compound for various industrial and research applications. Further optimization of reaction parameters such as temperature, time, and solvent system can be explored to enhance yield and product characteristics for specific applications.

An In-depth Technical Guide to the Structural Analysis of Lithium Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of the crystal structure of lithium oleate (B1233923). While a complete, publicly available crystal structure determination for lithium oleate is not currently available in the literature, this document outlines the key experimental protocols and data interpretation strategies based on studies of similar long-chain lithium carboxylates. This guide is intended to equip researchers with the foundational knowledge to undertake a thorough structural analysis of this compound.

Introduction

This compound (C₁₈H₃₃LiO₂) is the lithium salt of oleic acid, a monounsaturated omega-9 fatty acid.[1][][3] It belongs to the class of materials known as lithium soaps, which are key components in various applications, including lubricating greases and as additives in batteries.[][4] The physical and chemical properties of this compound, such as its thermal stability, solubility, and rheological behavior, are intrinsically linked to its solid-state structure. A detailed understanding of its crystal lattice, molecular packing, and polymorphism is therefore crucial for optimizing its performance in various applications.

This guide details the primary analytical techniques employed for the structural characterization of this compound, including X-ray diffraction, thermal analysis, and vibrational spectroscopy.

Molecular Structure of this compound

This compound is an ionic compound formed from the lithium cation (Li⁺) and the oleate anion (C₁₈H₃₃O₂⁻). The oleate anion consists of an 18-carbon chain with a cis double bond between carbons 9 and 10, and a carboxylate group at one end. The interaction between the lithium cation and the carboxylate group is a key determinant of the crystal packing.

Experimental Techniques for Structural Analysis

A multi-technique approach is essential for a comprehensive structural characterization of this compound. The general workflow for such an analysis is depicted below.

X-ray diffraction is the most powerful technique for determining the crystalline structure of materials. For this compound, which is typically a polycrystalline powder, Powder X-ray Diffraction (PXRD) is the primary method of choice.

Data Obtained:

| Parameter | Description |

|---|---|

| Peak Positions (2θ) | Used to determine the unit cell parameters (a, b, c, α, β, γ). |

| Peak Intensities | Provide information about the arrangement of atoms within the unit cell. |

| Peak Broadening | Can be used to estimate crystallite size and lattice strain. |

| Phase Identification | Comparison with databases allows for the identification of known crystalline phases and polymorphs. |

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation:

-

The this compound sample should be finely ground to a homogenous powder using a mortar and pestle to ensure random orientation of the crystallites.[5][6]

-

The powder is then packed into a sample holder. A back-loading preparation method is often preferred to minimize preferred orientation.[7]

-

For small sample amounts, the powder can be dispersed on a zero-background sample holder, such as a silicon wafer.[8]

-

-

Instrument Setup:

-

A diffractometer with a copper (Cu Kα, λ = 1.54 Å) or molybdenum (Mo Kα, λ = 0.71 Å) X-ray source is commonly used.

-

The X-ray generator is typically set to 40 kV and 40 mA.[8]

-

Data is collected over a 2θ range of 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

The resulting diffractogram is processed to identify peak positions, intensities, and widths.

-

Indexing software is used to determine the unit cell parameters from the peak positions.

-

Rietveld refinement can be employed to refine the crystal structure model against the experimental data.

-

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and phase transitions of this compound.

Data Obtained:

| Technique | Parameter | Description |

|---|---|---|

| DSC | Glass Transition (Tg) | Temperature at which an amorphous solid becomes rubbery. |

| Crystallization Temperature (Tc) | Temperature at which an amorphous solid crystallizes upon heating. | |

| Melting Temperature (Tm) | Temperature at which a crystalline solid melts. | |

| Enthalpy of Fusion (ΔHf) | Heat absorbed during melting, related to the degree of crystallinity. | |

| TGA | Decomposition Temperature (Td) | Temperature at which the material begins to chemically degrade. |

| | Mass Loss | Quantifies the loss of volatile components or decomposition products. |

Experimental Protocol: DSC and TGA

-

Sample Preparation:

-

A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an aluminum or platinum pan.

-

The pan is hermetically sealed to prevent any loss of volatiles before analysis.

-

-

Instrument Setup:

-

DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A typical temperature range would be from room temperature to 400 °C.

-

TGA: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to 600 °C.

-

-

Data Analysis:

-

The DSC thermogram is analyzed to determine the temperatures of phase transitions (melting, crystallization).

-

The TGA curve is analyzed to identify the onset of decomposition and the percentage of mass loss at different temperatures. For lithium soaps, decomposition often leads to the formation of lithium carbonate.[9]

-

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonding and molecular structure of this compound.

Data Obtained:

| Technique | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| FTIR/Raman | ~3000 | C-H stretching vibrations of the alkyl chain. |

| ~1650 | C=C stretching vibration of the oleate double bond. | |

| ~1540-1610 | Asymmetric stretching of the carboxylate group (COO⁻). | |

| ~1400-1470 | Symmetric stretching of the carboxylate group (COO⁻). |

| | Below 400 | Li-O stretching vibrations. |

Experimental Protocol: FTIR and Raman Spectroscopy

-

Sample Preparation:

-

FTIR (ATR): A small amount of the powder sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

FTIR (KBr pellet): A few milligrams of the sample are mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Raman: The powder sample is placed in a glass capillary or on a microscope slide.

-

-

Instrument Setup:

-

FTIR: Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Raman: A laser excitation source (e.g., 532 nm or 785 nm) is used. Spectra are collected over a similar range to FTIR.

-

-

Data Analysis:

-

The positions and relative intensities of the absorption or scattering bands are analyzed to identify characteristic functional groups.

-

The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide information on the coordination environment of the lithium ion.

-

Summary of Expected Data

The following table summarizes the key information that can be obtained from a comprehensive structural analysis of this compound.

| Analytical Technique | Key Information Provided |

| Powder X-ray Diffraction (PXRD) | Crystal system, unit cell dimensions, space group, phase purity, crystallite size. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, crystallinity. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition pathway. |

| FTIR/Raman Spectroscopy | Confirmation of functional groups, coordination of the lithium ion. |

Conclusion

A thorough structural analysis of this compound requires the application of multiple complementary analytical techniques. While a definitive crystal structure from single-crystal X-ray diffraction may be challenging to obtain, a combination of powder X-ray diffraction, thermal analysis, and vibrational spectroscopy can provide a wealth of information regarding its solid-state structure, polymorphism, and thermal stability. The experimental protocols and data interpretation frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to characterize this compound and understand its structure-property relationships.

References

- 1. echemi.com [echemi.com]

- 3. 7384-22-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Lithium soap - Wikipedia [en.wikipedia.org]

- 5. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. youtube.com [youtube.com]

- 8. mcgill.ca [mcgill.ca]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Lithium Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of lithium oleate (B1233923). As a lithium salt of a long-chain unsaturated fatty acid, lithium oleate's thermal behavior is critical for its application in various fields, including pharmaceuticals and materials science, where it may be subjected to elevated temperatures during processing or in its final use. This document details the multi-step decomposition process, identifies the resulting degradation products, and outlines the key experimental protocols used for its characterization. By summarizing quantitative data and presenting visual diagrams of the decomposition pathway and experimental workflows, this guide serves as an essential resource for professionals requiring a deep understanding of the thermal stability and degradation profile of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon extensive data from its close structural analog, lithium stearate, to provide a robust and informative overview.

Introduction

Lithium soaps, including this compound, are valued for their unique physicochemical properties. Their thermal stability is a paramount concern in many applications. The degradation of these materials under thermal stress can lead to changes in performance, the release of volatile compounds, and the formation of new solid-state phases. A thorough understanding of the decomposition pathway is therefore essential for ensuring product quality, safety, and efficacy.

This guide will explore the thermal decomposition of this compound through a review of established analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that occurs in multiple stages, particularly as the temperature is elevated. The pathway involves both the degradation of the oleate's long hydrocarbon chain and the transformation of the lithium carboxylate head group.

When heated in an inert atmosphere, this compound is stable up to approximately 300°C.[1] Beyond this temperature, a multi-step decomposition process begins. Based on analogous studies of lithium stearate, the decomposition is expected to proceed as follows:

-

Initial Decomposition of the Oleate Chain: The long hydrocarbon chain of the oleate molecule begins to break down, releasing a variety of volatile organic compounds. This process is believed to involve the formation of ketones through the decarboxylation of the carboxylate group.[2]

-

Formation of Intermediate Species: As the organic portion of the molecule degrades, intermediate solid species are formed. For similar lithium soaps like lithium stearate, the formation of lithium oxalate (B1200264) has been observed as an intermediate step before the final solid product is formed.[3]

-

Formation of the Final Solid Residue: At higher temperatures, typically around 550°C, the intermediate species decompose further to yield a stable inorganic lithium salt.[1] In an inert atmosphere, this final product is primarily lithium carbonate (Li₂CO₃). In the presence of air or oxygen, the final product is more likely to be lithium oxide (Li₂O).[4]

The following diagram illustrates the proposed thermal decomposition pathway of this compound in an inert atmosphere.

Data Presentation

The following tables summarize the quantitative data available for the thermal decomposition of lithium stearate, which is presented here as a close analog for this compound.

Table 1: Thermal Transitions of Lithium Stearate by DSC (Inert Atmosphere)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Solid-State Transition | 97 - 115 | ~108 | Not Reported | Crystalline phase change |

| Phase Transition | 180 - 230 | ~200 | Not Reported | Further crystalline rearrangement |

| Melting | Not explicitly defined | 225 - 228[5] | Not Reported | Transition to liquid crystalline state |

| Decomposition | >300 | >400 | Not Reported | Onset of mass loss |

Data compiled from analogous studies on lithium stearate.[1][5]

Table 2: TGA Data for Lithium Stearate Decomposition (Inert Atmosphere)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Evolved Species (Predicted for this compound) | Solid Residue |

| Initial Decomposition | ~200 - 400 | Variable | H₂O (if hydrated), CO₂, various hydrocarbons, ketones | This compound/Intermediates |

| Main Decomposition | ~400 - 530 | Significant | Complex mixture of hydrocarbons (alkanes, alkenes), oxygenates | Lithium Oxalate/Carbonate |

| Final Conversion | >530 | ~90 (total) | CO | Lithium Carbonate |

Data based on the decomposition profile of lithium stearate.[1]

Experimental Protocols

The characterization of the thermal decomposition of this compound involves a suite of analytical techniques. The detailed methodologies for these key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates. For evolved gas analysis, the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C or higher) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature. If coupled to an MS or FTIR, the evolved gases are simultaneously analyzed.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates, and the total mass loss for each decomposition step.

The following diagram illustrates a typical TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting, crystallization, and decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10°C/min).

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The temperature of the peak maximum indicates the transition temperature, and the area under the peak is used to calculate the enthalpy change (ΔH) of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis sample tube.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in the pyrolysis unit under an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

-

Data Analysis: The mass spectra are compared to spectral libraries to identify the chemical structure of the decomposition products. The retention times in the chromatogram provide additional information for identification and quantification.

Conclusion

The thermal decomposition of this compound is a multi-faceted process that involves both the degradation of its organic chain and the transformation of its inorganic moiety. While detailed quantitative data for this compound remains an area for further investigation, analysis of its close analog, lithium stearate, provides a strong predictive framework for its thermal behavior. This guide has outlined the expected decomposition pathway, summarized the available quantitative data, and provided detailed experimental protocols for the key analytical techniques used in its study. The information and visual aids presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle, process, and formulate this compound-containing materials effectively and safely.

References

The Elusive Solubility of Lithium Oleate in Nonpolar Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of lithium oleate (B1233923) in nonpolar organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents logical frameworks for understanding the underlying chemical principles. While quantitative solubility data for lithium oleate is scarce in publicly available literature, this guide leverages data from close analogs and established methodologies to provide a robust framework for research and application.

Executive Summary

This compound, the lithium salt of the monounsaturated fatty acid oleic acid, presents a unique solubility profile. Its molecular structure, featuring a long, nonpolar hydrocarbon tail and a polar lithium carboxylate head, dictates its interactions with various solvents. The fundamental principle of "like dissolves like" suggests that the long hydrocarbon chain should favor solubility in nonpolar solvents. However, the ionic character of the lithium-carboxylate bond introduces a competing factor that favors polar environments or self-association into crystalline structures. This guide navigates these competing factors to provide a thorough understanding of this compound's behavior in nonpolar organic media.

Factors Influencing Solubility

The dissolution of a metal soap like this compound in an organic solvent is a complex interplay of several factors:

-

Nature of the Solvent: Nonpolar solvents, such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene), primarily interact with the long hydrocarbon tail of the oleate molecule through weak van der Waals forces. Chlorinated solvents (e.g., chloroform) may offer slightly different interactions due to their higher polarizability.

-

Chain Length of the Fatty Acid: Longer fatty acid chains generally lead to increased solubility in nonpolar organic solvents due to the more extensive van der Waals interactions between the hydrocarbon tail and the solvent molecules.[1]

-

Type of Metal Cation: The nature of the metal cation significantly influences the ionic character of the metal-carboxylate bond. Alkali metal soaps, like this compound, are generally more soluble in organic solvents compared to their alkaline earth metal counterparts (e.g., calcium or magnesium soaps).[1]

-

Temperature: The solubility of most solids in liquids increases with temperature. For lithium salts in organic solvents, the dissolution process is typically endothermic, meaning that heating the system will favor dissolution.

-

Micelle Formation: In certain solvent systems, especially with the addition of trace amounts of polar substances, metal soaps can form reverse micelles. This self-assembly can influence the apparent solubility.

Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference/Note |

| Lithium Stearate (B1226849) | Water | 25 | 0.09 | Slightly soluble.[2] Provides a baseline for a highly polar solvent. |

| Lithium Stearate | Ethanol | - | 0.04 | Slightly soluble.[2] A polar protic solvent. |

| Lithium Stearate | Ethyl Acetate | - | Insoluble | [2] A moderately polar solvent. |

| Lithium Stearate | Mineral Oil | - | Insoluble (forms colloid) | [2] A nonpolar hydrocarbon mixture. The formation of a colloid suggests very low true solubility. |

| Lithium Stearate | Chloroform | - | Slightly soluble | [3] Qualitative assessment. |

| Lithium Stearate | Methylene Chloride | - | Slightly soluble | [3] Qualitative assessment. |

| Lithium Stearate | Carbon Tetrachloride | - | Slightly soluble | [3] Qualitative assessment. |

Based on the data for lithium stearate and the principles of solubility, the solubility of this compound in alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene) at room temperature is expected to be extremely low.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound in a specific nonpolar organic solvent, a rigorous experimental protocol is required. The following isothermal equilibrium method is recommended.

Objective: To determine the saturation solubility of this compound in a given nonpolar organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous nonpolar organic solvent of interest (e.g., hexane (B92381), toluene (B28343), chloroform)

-

Analytical balance

-

Temperature-controlled shaker or rotator

-

Sealed, inert sample vials (e.g., glass ampoules or screw-cap vials with PTFE liners)

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)

Procedure:

-

Sample Preparation: Add an excess amount of finely ground this compound to a known mass or volume of the anhydrous solvent in a sample vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is necessary to facilitate the dissolution process.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To prevent changes in solubility due to temperature fluctuations, it is crucial to maintain the temperature of the solution during this step.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

Sample Analysis:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under a gentle stream of inert gas or in a vacuum oven at a moderate temperature until a constant weight of the dissolved this compound is obtained.

-

Alternatively, for very low solubilities, dilute the filtered solution with an appropriate solvent and determine the lithium concentration using ICP-OES or AAS.[4][5]

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility ( g/100 g solvent) = [(mass of flask + oleate) - (mass of empty flask)] / [(mass of flask + solution) - (mass of flask + oleate)] * 100

-

ICP-OES/AAS Method: Convert the measured lithium concentration to the concentration of this compound using their respective molar masses.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationships governing the solubility of this compound.

Conclusion

The solubility of this compound in nonpolar organic solvents is a nuanced topic, with the existing body of literature providing more qualitative insights than quantitative data. The long, nonpolar oleate chain favors dissolution in such solvents, while the polar lithium carboxylate head group promotes self-association and limits solubility. Based on data from the close analog, lithium stearate, it can be inferred that the solubility of this compound in solvents like hexane and toluene is very low at ambient temperatures. For applications requiring precise solubility values, direct experimental determination is essential. The isothermal equilibrium method detailed in this guide provides a reliable framework for obtaining such data. Future research to quantify the solubility of this compound in a range of nonpolar solvents at various temperatures would be a valuable contribution to the fields of materials science, drug formulation, and industrial chemistry.

References

Introduction to Lithium Oleate and Spectroscopic Analysis

An in-depth technical guide on the spectroscopic properties of lithium oleate (B1233923), designed for researchers, scientists, and professionals in drug development.

Lithium oleate (C₁₈H₃₃LiO₂) is the lithium salt of oleic acid, a monounsaturated omega-9 fatty acid. It finds applications in various fields, including the formulation of greases, lubricants, and as an additive in batteries[]. For researchers and drug development professionals, understanding the molecular structure and purity of this compound is critical. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive methods for detailed molecular characterization.

These techniques probe the vibrational modes of molecules. FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing insights primarily into polar functional groups. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar bonds and symmetric vibrations. Together, they provide a comprehensive vibrational fingerprint of the material, enabling structural elucidation and quality control[2][3].

FTIR Spectroscopy of this compound

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound. The formation of the lithium salt from oleic acid is marked by a significant change in the spectrum: the disappearance of the strong carbonyl (C=O) stretching vibration from the carboxylic acid group (typically around 1700 cm⁻¹) and the emergence of two new bands corresponding to the carboxylate anion (COO⁻)[2][4].

The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group are sensitive to the coordination environment of the lithium ion and can be used to deduce the coordination mode[5].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for analyzing solid powders like this compound is ATR-FTIR, which requires minimal sample preparation.

-

Instrumentation : An FTIR spectrometer, such as a Shimadzu IRTracer-100 or a Bruker VERTEX 80, equipped with a single-reflection diamond ATR accessory is used[6][7].

-

Sample Preparation : A small amount of the this compound powder is placed directly onto the clean diamond ATR crystal[6]. For consistent results, especially if the sample is coarse, it can be crushed in a mortar and pestle beforehand[8].

-

Data Acquisition : Spectra are typically collected over the mid-IR range (e.g., 4000 to 400 cm⁻¹) at a spectral resolution of 2 cm⁻¹ or 4 cm⁻¹[6][8]. Multiple scans (e.g., 16 to 128) are co-added to improve the signal-to-noise ratio[8][9]. For sensitive samples, the instrument may be housed in a nitrogen-filled glovebox to minimize atmospheric interference (H₂O, CO₂)[6].

-

Data Processing : The raw spectrum is processed to correct for background contributions. This often involves fitting and subtracting a polynomial or Gaussian baseline[6].

FTIR Spectral Data for this compound

The following table summarizes the characteristic vibrational bands observed in the FTIR spectrum of this compound, compiled from data on metal oleates and other lithium fatty acid salts.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~2954 | C-H Asymmetric Stretch (CH₃) | [4] |

| ~2918 - 2920 | C-H Asymmetric Stretch (CH₂) | [4][10] |

| ~2850 - 2853 | C-H Symmetric Stretch (CH₂) | [4][10] |

| ~1580 | Carboxylate Asymmetric Stretch (νₐ COO⁻) | [4][10] |

| ~1465 | C-H Scissoring (CH₂) | [4][10] |

| ~1447 | Carboxylate Symmetric Stretch (νₛ COO⁻) | [4] |

| ~720 | C-H Rocking (CH₂) | [4] |

Raman Spectroscopy of this compound

Raman spectroscopy serves as a complementary technique to FTIR for the characterization of this compound. It is particularly adept at identifying vibrations from the carbon backbone and the carbon-carbon double bond (C=C) of the oleate chain, which are often weak in FTIR spectra[2]. The combination of both techniques allows for a more complete structural identification[2].

Experimental Protocol: Micro-Raman Spectroscopy

-

Instrumentation : A confocal Raman microscope is used. The choice of excitation laser wavelength (e.g., 488 nm, 532 nm, or 785 nm) can be optimized to maximize the Raman signal while minimizing sample fluorescence.

-

Sample Preparation : A small amount of this compound powder is placed on a microscope slide.

-

Data Acquisition : The laser is focused on the sample, and the scattered light is collected. The spectral range covering the key vibrations (e.g., 200 to 3200 cm⁻¹) is recorded. Measurements may be conducted on multiple spots and averaged to ensure a representative spectrum[11].

-

Data Processing : Raw data is processed to remove spikes from cosmic rays. A baseline correction, often using a polynomial fit, is applied to remove background fluorescence[6].

Raman Spectral Data for this compound

The table below details the expected Raman shifts for this compound, based on studies of oleic acid, sodium oleate, and other lipids.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3006 | =C-H Stretch | |

| ~2895 | C-H Asymmetric Stretch (CH₃, CH₂) | [11] |

| ~2854 | C-H Symmetric Stretch (CH₂) | [11] |

| ~1750 | C=O Stretch (Ester, if present as impurity) | [11] |

| ~1656 | C=C Stretch (cis) | [11] |

| ~1442 | C-H₂ Scissoring/Deformation | [11] |

| ~1302 | C-H₂ Twisting | [11] |

| ~1267 | =C-H in-plane bend | [11] |

| ~1060 - 1130 | C-C Skeletal Stretches | [2] |

Workflow for Spectroscopic Analysis

The logical flow from sample acquisition to final characterization using FTIR and Raman spectroscopy can be visualized as a clear workflow. This process ensures a comprehensive analysis by leveraging the complementary nature of the two techniques.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

This diagram illustrates the parallel yet integrated pathways for analyzing a this compound sample using both FTIR and Raman spectroscopy. The process begins with sample preparation tailored to each technique, followed by data acquisition and processing, and culminates in a combined interpretation for a comprehensive structural report.

References

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arxiv.org [arxiv.org]

- 7. Vibrational Spectroscopy - Physical and Theoretical Chemistry - University of Rostock [ludwig.chemie.uni-rostock.de]

- 8. agilent.com [agilent.com]

- 9. osti.gov [osti.gov]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Lithium Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravogravimetric analysis (TGA) of lithium oleate (B1233923), a lithium salt of the fatty acid, oleic acid. An understanding of the thermal stability and decomposition profile of lithium oleate is essential for its application in various fields, including its use as a gelling agent, in lubricating greases, and potentially in drug delivery systems. This document outlines the fundamental principles of TGA as applied to this compound, details experimental protocols, presents quantitative decomposition data, and describes the thermal degradation pathway.

Introduction to the Thermal Behavior of this compound

This compound, like other metal soaps, exhibits characteristic thermal behavior that can be effectively studied using thermogravimetric analysis. TGA is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable insights into the material's thermal stability, the kinetics of its decomposition, and the nature of its degradation products.

Studies on lithium soaps, including this compound, have shown that they are generally stable at lower temperatures. However, as the temperature increases, they undergo a series of decomposition steps. Research indicates that this compound is thermally stable up to 300°C in an air atmosphere.[1] Beyond this temperature, it undergoes a well-defined, two-step decomposition process, ultimately yielding lithium oxide as the final residue.[1]

Experimental Protocol for TGA of this compound

A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following methodology is a synthesized protocol based on standard practices for the analysis of metal carboxylates.[2][3][4]

2.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature control, accurate mass measurement, and operation under a controlled atmosphere.

2.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

2.3. TGA Parameters

-

Temperature Range: The analysis is typically conducted from ambient temperature to a final temperature sufficient to ensure complete decomposition, for instance, up to 800°C.

-

Heating Rate: A constant heating rate, commonly 10°C/min, is applied.[2][3][4]

-

Atmosphere: The experiment is conducted under a controlled atmosphere. An inert atmosphere, such as nitrogen or argon, is often used to prevent oxidative decomposition. For specific studies on oxidative stability, a reactive atmosphere like air may be employed.[1]

-

Purge Gas Flow Rate: A consistent flow rate for the purge gas (e.g., 20-50 mL/min) is maintained throughout the experiment to ensure a stable atmosphere and efficient removal of gaseous decomposition products.

Quantitative Data from TGA of this compound

The thermal decomposition of this compound can be characterized by the temperature ranges of its decomposition steps and the corresponding percentage of weight loss. The following table summarizes the key quantitative data derived from the thermogravimetric analysis of this compound.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Key Events |

| Initial Phase | Ambient - ~300 | Minimal | Thermally stable region[1] |

| Step 1 | > 300 | Varies | Initial decomposition of the oleate structure |

| Step 2 | Higher Temperatures | Varies | Decomposition of intermediate products |

| Final Residue | > End of Step 2 | Varies | Formation of Lithium Oxide (Li₂O)[1] |

Note: The specific temperature ranges and weight loss percentages for each step can vary depending on the experimental conditions such as heating rate and atmosphere.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. TGA Experimental Workflow

The logical flow of a typical TGA experiment for this compound is illustrated in the diagram below.

4.2. Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is understood to proceed through a multi-step mechanism. The following diagram illustrates the proposed pathway.

Discussion of the Decomposition Mechanism

The thermal decomposition of this compound in an air atmosphere is a complex process involving the breaking of the ionic bond between the lithium cation and the carboxylate group of the oleate anion, as well as the degradation of the long hydrocarbon chain.

The first decomposition step , occurring at temperatures above 300°C, is likely initiated by the cleavage of the C-C and C-H bonds in the oleate chain, leading to the formation of various volatile organic compounds and an intermediate solid product.[1]

The second decomposition step involves the breakdown of these intermediate species. This stage likely sees the further fragmentation of larger organic moieties and the decomposition of any intermediate carbonate species that may have formed.

The final solid residue, as confirmed by various studies on lithium soaps, is lithium oxide (Li₂O) .[1] The overall process results in a significant mass loss, corresponding to the volatilization of the organic portion of the molecule. The precise nature of the gaseous products can be further investigated using hyphenated techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy).

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. The data obtained from TGA provides critical information on its thermal stability, decomposition kinetics, and degradation pathway. This technical guide has outlined the standard procedures for conducting TGA on this compound, presented the expected quantitative results in a structured format, and visualized the experimental and decompositional pathways. This information is vital for researchers and professionals working with this compound in ensuring its safe handling, processing, and application in various technological and pharmaceutical contexts.

References

An In-depth Technical Guide to the Differential Scanning Calorimetry of Lithium Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) in the thermal analysis of lithium oleate (B1233923). As a key component in various formulations, including greases, lubricants, and potentially in drug delivery systems, understanding the thermal behavior of lithium oleate is critical for product development, quality control, and stability assessment. This document details the phase transitions and thermal properties of lithium soaps, with a specific focus on this compound where data is available, and provides standardized experimental protocols for accurate and reproducible DSC analysis. It also explores the potential for liquid crystalline phase formation, a phenomenon of significant interest in advanced material and pharmaceutical sciences.

Introduction to Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] DSC is widely used to study the thermal properties of materials, including melting point, glass transition, crystallization, and decomposition. By detecting changes in heat flow, DSC provides valuable quantitative and qualitative data on the physical and chemical changes that occur in a substance upon heating or cooling.[2]

For lithium soaps like this compound, DSC is instrumental in determining key thermal events that dictate their performance and stability in various applications. These events include solid-solid transitions, melting, and the formation of liquid crystalline phases.

Thermal Behavior of Lithium Soaps: A Comparative Overview

Direct quantitative DSC data for this compound is not extensively available in peer-reviewed literature. However, the thermal behavior of other long-chain lithium carboxylates, such as lithium stearate (B1226849) (the saturated C18 counterpart to this compound), has been well-documented and provides a valuable comparative framework.

Generally, anhydrous lithium salts of fatty acids exhibit complex thermal behavior, including multiple phase transitions before melting.[3] These transitions are often associated with changes in the packing of the hydrocarbon chains and the coordination of the lithium ions.

Table 1: Thermal Transitions of Selected Lithium Carboxylates

| Compound | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

| Lithium Stearate | Solid-Solid | ~110-120 | ~115-125 | Not Specified | [4] |

| Pre-melting | ~190-200 | ~195-205 | Not Specified | [4] | |

| Melting | ~220-230 | ~225-235 | Not Specified | [4] | |

| Lithium Palmitate | Melting | - | 224-225 | Not Specified | [5] |

| Lithium Myristate | Melting | - | 223.6-224.2 | Not Specified | [5] |

| Lithium Laurate | Melting | - | 229.2-229.8 | Not Specified | [5] |

Note: The exact transition temperatures and enthalpies can vary depending on factors such as sample purity, preparation method, and DSC experimental conditions (e.g., heating rate).

The presence of a double bond in the oleate chain of this compound, as compared to the saturated chain of lithium stearate, is expected to influence its packing and, consequently, its thermal transitions. Generally, unsaturation leads to lower melting points due to the disruption of crystal lattice packing.

Liquid Crystalline Phases of this compound

This compound, as an amphiphilic molecule (possessing both a hydrophilic carboxylate head group and a hydrophobic hydrocarbon tail), has the potential to form liquid crystalline phases. These phases are states of matter intermediate between a crystalline solid and an isotropic liquid.[6] There are two main types of liquid crystals:

-

Thermotropic Liquid Crystals: These are pure compounds that exhibit liquid crystalline behavior over a specific temperature range.[7]

-

Lyotropic Liquid Crystals: These are formed when an amphiphile is dissolved in a suitable solvent (typically water) at a certain concentration.

While the formation of thermotropic liquid crystalline phases has been observed in some metal-containing organic compounds, it is more common for soaps like this compound to form lyotropic liquid crystals in the presence of a solvent.[8] The specific type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic) depends on the concentration and temperature. DSC can be a valuable tool for identifying the phase transitions between these different lyotropic phases.

Experimental Protocol for DSC Analysis of this compound

The following protocol provides a standardized methodology for the DSC analysis of this compound, based on best practices for similar lithium soaps.[9][10]

4.1. Instrumentation

A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system is required.

4.2. Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components or interaction with the atmosphere.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4.3. DSC Measurement Parameters

The following table outlines the recommended parameters for a standard DSC scan of this compound.

Table 2: Recommended DSC Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Temperature Range | 25°C to 300°C | To cover potential solid-solid transitions and melting. |

| Heating Rate | 10°C/min | A standard rate for good resolution and signal-to-noise ratio. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative degradation of the sample at elevated temperatures. |

| Gas Flow Rate | 50 mL/min | To ensure an inert environment around the sample and reference. |

| Sample Pan | Aluminum, hermetically sealed | To contain the sample and prevent contamination. |

| Reference | Empty, hermetically sealed aluminum pan | To provide a stable baseline. |

4.4. Experimental Procedure

-

Place the sealed sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at the starting temperature (e.g., 25°C) for a few minutes to ensure thermal stability.

-

Initiate the heating program according to the parameters in Table 2.

-

Record the heat flow as a function of temperature.

-

After the heating scan is complete, cool the sample back to the starting temperature. A cooling scan can also be recorded to observe crystallization behavior.

-

A second heating scan is often performed to observe the thermal behavior of the sample after a controlled thermal history, which can help in interpreting complex transitions.

Data Analysis and Interpretation

The resulting DSC thermogram is a plot of heat flow versus temperature. Key features to be analyzed include:

-

Glass Transition (Tg): A step-like change in the baseline, indicating a transition from a glassy to a rubbery state.

-

Crystallization (Tc): An exothermic peak, indicating the ordering of the molecules into a crystalline structure.

-

Melting (Tm): An endothermic peak, indicating the transition from a solid to a liquid state. The onset temperature of this peak is typically reported as the melting point.

-

Solid-Solid Transitions: Endothermic or exothermic peaks occurring before the main melting peak, indicating changes in the crystal structure.

-

Enthalpy of Transition (ΔH): The area under a transition peak, which is a measure of the energy absorbed or released during the transition.

Visualizing the DSC Workflow and Phase Transitions

Diagram 1: Experimental Workflow for DSC Analysis of this compound

Caption: A flowchart illustrating the key steps in the DSC analysis of this compound.

Diagram 2: Logical Relationship of Thermal Events in a Lithium Soap

Caption: Potential phase transitions for a lithium soap upon heating.

Conclusion

Differential Scanning Calorimetry is an essential technique for characterizing the thermal properties of this compound. While specific quantitative data for this compound remains to be extensively published, the well-established methodologies for analyzing related lithium soaps provide a robust framework for its investigation. This guide offers a detailed experimental protocol and highlights the key thermal events to be expected, including the potential for liquid crystalline phase behavior. For professionals in research, science, and drug development, a thorough understanding of the DSC profile of this compound is crucial for optimizing formulations and ensuring product stability and performance. It is recommended that the data presented for analogous compounds be used as a baseline for comparison in future experimental work on this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alkali metal - Properties, Reactivity, Uses | Britannica [britannica.com]

- 8. US2769781A - Kettle-cooled lithium stearate grease containing an aliphatic monohydric alcohol - Google Patents [patents.google.com]

- 9. aidic.it [aidic.it]

- 10. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

Determining the Molecular Weight of Lithium Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of lithium oleate (B1233923). It is designed to furnish researchers, scientists, and drug development professionals with the necessary knowledge to accurately characterize this compound. This document outlines the theoretical molecular weight and delves into various experimental methodologies for its determination, complete with detailed protocols and data presentation.

Theoretical Molecular Weight of Lithium Oleate

This compound is the lithium salt of oleic acid. Its chemical formula is C₁₈H₃₃LiO₂.[] The molecular weight can be calculated from the atomic weights of its constituent elements: carbon, hydrogen, lithium, and oxygen.

Based on its chemical formula, the theoretical molecular weight of this compound is approximately 288.4 g/mol .[2][3][4] This value serves as a fundamental reference point for all experimental determinations.

Experimental Determination of Molecular Weight

The experimental determination of the molecular weight of this compound can be approached through several analytical techniques. The choice of method may depend on the sample's purity, the desired accuracy, and whether the monomeric or aggregated (micellar) molecular weight is of interest. This compound, as a metal soap, can exist as individual molecules (monomers) in non-polar solvents or as aggregates (micelles) in certain conditions.

This guide details the following experimental methods:

-

Mass Spectrometry (MS)

-

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

-

Colligative Property Measurements (Vapor Pressure Osmometry)

-

Light Scattering Techniques

Quantitative Data Summary

While direct experimental data for the molecular weight of this compound is not extensively reported in publicly available literature, the following table summarizes the theoretical value and provides a framework for reporting experimental results obtained through the methods described herein. For comparative purposes, the molecular weight of the closely related sodium oleate is also included.

| Compound | Method | Form | Molecular Weight ( g/mol ) | Reference |

| This compound | Theoretical Calculation | Monomer | 288.39 | [] |

| Experimental (Example) | Monomer/Micelle | [Insert Experimental Value] | [Citation] | |

| Sodium Oleate | Theoretical Calculation | Monomer | 304.44 | [2][5][6] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a particularly suitable soft ionization technique for analyzing molecules like this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable organic solvent to a concentration of approximately 1 mg/mL. Methanol (B129727) or a mixture of methanol and chloroform (B151607) is often effective.

-

Further dilute this stock solution with the mobile phase solvent (e.g., methanol or acetonitrile (B52724) with a small percentage of formic acid to aid ionization) to a final concentration in the low µg/mL range.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Parameters:

-

Ionization Mode: Positive ion mode is typically used for the analysis of lithium adducts.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Solvent Delivery: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

ESI Source Parameters:

-

Capillary Voltage: ~3-4 kV

-

Nebulizing Gas (N₂): Adjust for a stable spray.

-

Drying Gas (N₂): Set to a temperature and flow rate that effectively desolvates the ions without causing fragmentation (e.g., 250-350 °C).

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 m/z). The primary ion expected for the this compound monomer is the [M+H]⁺ or [M+Li]⁺ adduct.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of this compound. The most abundant ion will likely be the [C₁₈H₃₃O₂Li + H]⁺ or [C₁₈H₃₃O₂Li + Li]⁺ ion.

-

The molecular weight is determined from the m/z value of the identified molecular ion.

-

Workflow for Mass Spectrometry Analysis of this compound

Caption: Workflow for determining the molecular weight of this compound via ESI-MS.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC separates molecules based on their hydrodynamic volume in solution. It is a valuable technique for determining the molecular weight and molecular weight distribution of polymers and can be adapted for the analysis of smaller molecules like this compound, particularly if aggregation is of interest.

Experimental Protocol: GPC/SEC Analysis of this compound

-

Sample Preparation:

-

Dissolve the this compound sample in the GPC mobile phase to a concentration of approximately 1-2 mg/mL.

-

Ensure the sample is fully dissolved. Gentle heating or sonication may be required.

-

Filter the solution through a 0.22 or 0.45 µm filter compatible with the chosen solvent to remove any particulates.

-

-

Instrumentation and Parameters:

-

Solvent System (Mobile Phase): Tetrahydrofuran (THF) is a common solvent for GPC analysis of many organic-soluble compounds. For metal carboxylates, a solvent system that can solvate the molecule without causing unwanted interactions with the column is crucial.

-

Column: A GPC column with a polystyrene-divinylbenzene (PS-DVB) stationary phase is often used. The pore size of the column should be selected to be appropriate for the expected molecular size of this compound (monomer and potential small aggregates). A column with a low molecular weight exclusion limit (e.g., up to 2000 Da) would be suitable.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Temperature: The column is usually maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible results.

-

Detector: A refractive index (RI) detector is commonly used for GPC analysis. An evaporative light scattering detector (ELSD) can also be employed for enhanced sensitivity.

-

-

Calibration and Data Analysis:

-

Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate (B99206) standards) that cover the expected molecular weight range of this compound.

-

Inject the prepared this compound sample.

-

The retention time of the this compound peak is used to determine its molecular weight based on the calibration curve.

-

Workflow for GPC/SEC Analysis of this compound

Caption: Workflow for molecular weight determination of this compound using GPC/SEC.

Colligative Property Measurements: Vapor Pressure Osmometry (VPO)

Colligative properties are properties of solutions that depend on the concentration of solute particles but not on their identity.[7][8][9][10][11] Vapor pressure osmometry (VPO) is a technique that measures the vapor pressure depression of a solution relative to the pure solvent, which is proportional to the molar concentration of the solute.[12][13][14][15] From this, the number-average molecular weight (Mn) can be determined.

Experimental Protocol: Vapor Pressure Osmometry (VPO)

-

Sample Preparation:

-

Prepare a series of solutions of this compound in a suitable volatile solvent (e.g., toluene, chloroform, or tetrahydrofuran) at different known concentrations. The concentrations should be accurately determined.

-

A standard compound with a known molecular weight (e.g., benzil) should also be prepared in the same solvent for calibration.

-

-

Instrumentation and Parameters:

-

Instrument: A commercial vapor pressure osmometer.

-

Solvent: A volatile solvent in which this compound is soluble and which is compatible with the instrument.

-

Temperature: The measurement chamber should be maintained at a constant, precisely controlled temperature.

-

-

Measurement and Data Analysis:

-

Calibrate the instrument by measuring the response (e.g., change in resistance or voltage) for the standard solutions of known concentration. This allows for the determination of the calibration constant (K).

-

Measure the response for each of the this compound solutions.

-

For each solution, calculate the ratio of the response to the concentration (ΔV/c).

-

Plot ΔV/c versus concentration (c) and extrapolate the line to zero concentration to obtain the value of (ΔV/c) at infinite dilution.

-

The number-average molecular weight (Mn) is then calculated using the formula: Mn = K / (ΔV/c)c→₀

-

Logical Relationship for VPO Analysis

Caption: Logical flow for determining molecular weight using Vapor Pressure Osmometry.

Conclusion

The theoretical molecular weight of this compound is a well-defined value of approximately 288.4 g/mol . However, for research, quality control, and formulation development, experimental verification of the molecular weight is crucial. This guide has provided detailed overviews and protocols for three robust analytical techniques: Electrospray Ionization Mass Spectrometry (ESI-MS), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Vapor Pressure Osmometry (VPO). The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected nature of the sample (monomeric or aggregated) and the available instrumentation. By following the outlined protocols, researchers can obtain reliable experimental data for the molecular weight of this compound.

References

- 2. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium oleate | 143-19-1 [chemicalbook.com]

- 6. 油酸钠 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Colligative Properties [chem.fsu.edu]

- 8. Colligative properties - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Colligative Properties [chemed.chem.purdue.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Vapor pressure osmometry - Wikipedia [en.wikipedia.org]

- 13. Vapor Pressure Osmometer Model 833 - UIC Inc. [uicinc.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. emeraldcloudlab.com [emeraldcloudlab.com]

Lithium Oleate: A Technical Guide for Researchers

Introduction: Lithium oleate (B1233923) (CAS No. 7384-22-7) is the lithium salt of oleic acid, a monounsaturated omega-9 fatty acid.[1][2] It is classified as a lithium soap, a metal salt of a fatty acid. This compound is of significant interest in various industrial applications, particularly in the formulation of lubricating greases where it acts as a thickener, providing excellent thermal stability and water resistance. For professionals in drug development, while lithium oleate itself is not a primary active pharmaceutical ingredient, the pharmacology of the lithium ion is of profound importance in psychiatry. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential areas of research relevance for this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application and handling. These characteristics determine its behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 7384-22-7 | [1] |

| Molecular Formula | C18H33LiO2 | [1] |

| Molecular Weight | 288.4 g/mol | [3][4] |

| IUPAC Name | lithium;(9Z)-octadec-9-enoate | [2] |

| Boiling Point | 360°C at 760 mmHg | [3] |

| Flash Point | 270.1°C | [3] |

| EC Number | 230-960-8 | [3] |

| Solubility | Generally soluble in non-polar organic solvents. | [5] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound in a research setting. The following sections provide standardized protocols.

Synthesis of this compound via Neutralization

This compound is typically synthesized through a direct neutralization (saponification) reaction between oleic acid and a lithium source, most commonly lithium hydroxide (B78521). This process is analogous to the preparation of other lithium soaps used in grease manufacturing.[6]

Methodology:

-

Reactant Preparation: A calculated molar equivalent of high-purity oleic acid is dissolved in a suitable solvent, such as ethanol (B145695) or a water-ethanol mixture, within a jacketed glass reactor equipped with an overhead stirrer and a reflux condenser.

-

Lithium Hydroxide Solution: A stoichiometric amount of lithium hydroxide monohydrate (LiOH·H₂O) is dissolved in deionized water.

-

Reaction: The lithium hydroxide solution is added dropwise to the oleic acid solution at a controlled temperature, typically between 80°C and 100°C, with constant, moderate agitation.[6]

-

Saponification: The mixture is heated and stirred for approximately 1-2 hours to ensure the saponification reaction goes to completion.[6] The pH of the mixture can be monitored to track the progress of the neutralization.

-

Solvent Removal & Isolation: The solvent (ethanol and water) is removed via distillation. The resulting solid paste is then transferred to a vacuum oven and dried to yield the final this compound product.

-

Purification: The crude this compound can be further purified by washing with a non-polar solvent like hexane (B92381) to remove any unreacted oleic acid, followed by re-drying.

References

- 1. 7384-22-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C18H33LiO2 | CID 23673654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. aidic.it [aidic.it]

An In-depth Technical Guide to the Physical State and Appearance of Pure Lithium Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of pure lithium oleate (B1233923). It includes key quantitative data, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate workflows. This document is intended to serve as a valuable resource for professionals working with or developing applications for this compound.

Physical State and Appearance

Pure lithium oleate (C₁₈H₃₃LiO₂) is a lithium salt of the fatty acid, oleic acid. At standard temperature and pressure (STP), it exists as a white to off-white solid . While detailed morphological studies are not widely published, analogous lithium soaps are often described as fine powders or waxy solids. Lithium greases, which use lithium soaps like this compound as a primary component, are typically milky white in appearance.[1]

The formation of this compound involves the replacement of the acidic proton of oleic acid's carboxyl group with a lithium ion, resulting in a compound with both a long, nonpolar hydrocarbon tail and a polar carboxylate head. This amphiphilic nature is fundamental to its physical properties and applications, particularly as a thickener in lubricating greases.[2][3]

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative data available for pure this compound. It should be noted that certain physical properties, such as a precise melting point and density, are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₃LiO₂ | [4][] |

| Molecular Weight | 288.4 g/mol | [4][][6] |

| Boiling Point | 360 °C at 760 mmHg | [6] |

| Melting Point | Data not available in cited sources | |

| Density | Data not available in cited sources | |

| Physical Appearance | White to off-white solid | Inferred from[1][7] |

Solubility

-

Water : Lithium soaps generally exhibit limited solubility in water.[8]

-

Organic Solvents : The solubility of this compound in organic solvents is governed by the "like dissolves like" principle. The long, nonpolar C18 hydrocarbon tail suggests good solubility in nonpolar organic solvents . Its solubility in polar organic solvents is expected to be lower. The overall solubility profile is a key factor in its use for creating lubricating greases, where it forms a stable dispersion in a nonpolar base oil.[9]

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. While polymorphism is a known phenomenon in many materials, including some metal compounds and other lithium salts, there is no specific information available in the reviewed literature to confirm or deny that this compound exhibits polymorphism.[1][10][11] Characterization by techniques such as X-ray Diffraction (XRD) would be required to investigate this possibility.

Experimental Protocols